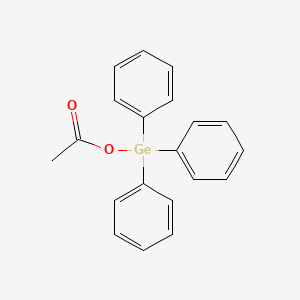

(Acetyloxy)(triphenyl)germane

Description

Properties

CAS No. |

15917-09-6 |

|---|---|

Molecular Formula |

C20H18GeO2 |

Molecular Weight |

363.0 g/mol |

IUPAC Name |

triphenylgermyl acetate |

InChI |

InChI=1S/C20H18GeO2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |

InChI Key |

ULRQISXVXNUQSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Acetyloxy Triphenyl Germane

Hydrolysis and Solvolysis Reactions

(Acetyloxy)(triphenyl)germane, analogous to other organometallic esters, is susceptible to hydrolysis and solvolysis. The primary reaction in the presence of water is its conversion to triphenylgermanol (B11951444) and acetic acid. This reaction is fundamental to the stability and handling of the compound in aqueous or protic environments.

(C₆H₅)₃GeOC(O)CH₃ + H₂O ⇌ (C₆H₅)₃GeOH + CH₃COOH

The equilibrium of this reaction is dependent on the pH of the medium. In acidic conditions, the protonation of the acetate (B1210297) carbonyl oxygen can facilitate the nucleophilic attack by water. Conversely, in basic media, the hydroxide (B78521) ion, being a stronger nucleophile than water, will accelerate the hydrolysis.

Solvolysis reactions with other protic solvents, such as alcohols, would be expected to yield the corresponding triphenylgermyl ethers and acetic acid. For instance, methanolysis would produce methoxy(triphenyl)germane.

| Reactant | Solvent | Major Products |

| This compound | Water | Triphenylgermanol, Acetic acid |

| This compound | Methanol | Methoxy(triphenyl)germane, Acetic acid |

| This compound | Ethanol | Ethoxy(triphenyl)germane, Acetic acid |

Transacetylation and Ligand Exchange Processes

Transacetylation reactions involving this compound could serve as a method for the synthesis of other esters under specific conditions, although this is not a common application. More broadly, the acetate group can be displaced by other ligands in ligand exchange reactions. libretexts.orgchemguide.co.ukyoutube.com These reactions are driven by the relative nucleophilicity of the incoming ligand and the stability of the resulting germanium compound.

For example, treatment of this compound with a stronger acid, such as a mineral acid, would lead to the formation of the corresponding triphenylgermanium halide. Similarly, reaction with other carboxylic acids could result in an equilibrium mixture of the corresponding germyl (B1233479) carboxylates.

A general representation of a ligand exchange reaction is:

(C₆H₅)₃GeOC(O)CH₃ + Nu⁻ → (C₆H₅)₃GeNu + CH₃COO⁻

Where Nu⁻ represents an incoming nucleophile. The success of such a reaction depends on the reaction conditions and the nature of the nucleophile.

| Incoming Ligand (Nucleophile) | Expected Product | Reaction Type |

| Cl⁻ | Triphenylgermanium chloride | Ligand Exchange |

| Br⁻ | Triphenylgermanium bromide | Ligand Exchange |

| RCOO⁻ | Triphenylgermyl carboxylate | Ligand Exchange (Transesterification) |

Nucleophilic and Electrophilic Reactivity at the Germanium Center

The germanium center in this compound is electrophilic due to the electronegativity of the oxygen atom and the electron-withdrawing nature of the acetate group. This makes it susceptible to attack by nucleophiles. As discussed in the hydrolysis and ligand exchange sections, various nucleophiles can react at the germanium center, leading to the displacement of the acetate ligand.

| Reagent Type | Site of Attack | General Outcome |

| Nucleophile (e.g., OH⁻, R⁻) | Germanium center | Substitution of the acetate group |

| Electrophile (e.g., NO₂⁺) | Phenyl rings (ortho, para) | Electrophilic aromatic substitution |

Radical Pathways and Single-Electron Transfer Reactions

While many reactions of this compound are ionic in nature, the possibility of radical pathways exists, particularly under photochemical or thermal conditions, or in the presence of radical initiators. Homolytic cleavage of the Ge-O bond could, in principle, generate a triphenylgermyl radical, (C₆H₅)₃Ge•, and an acetyloxy radical, CH₃COO•. The triphenylgermyl radical is a known intermediate in various organogermanium reactions.

Single-electron transfer (SET) is another potential mechanism for initiating radical reactions. iitm.ac.insigmaaldrich.comlibretexts.org In a SET process, an electron is transferred from a donor to an acceptor molecule. This compound could potentially act as either an electron donor or acceptor depending on the reaction partner. For instance, reaction with a strong reducing agent could lead to the formation of a radical anion, which might then fragment.

These radical pathways are less common than the ionic routes for this type of compound but can be relevant in specific synthetic contexts, such as in certain polymerization or reduction reactions.

Thermal Stability and Decomposition Mechanisms

Organogermanium compounds are generally more thermally stable than their tin and lead counterparts. This compound is expected to be a relatively stable solid at room temperature. At elevated temperatures, decomposition is likely to occur. The specific decomposition pathway would depend on the conditions (e.g., presence of oxygen, solvent).

Potential thermal decomposition mechanisms could include:

Decarboxylation: The acetyloxy group could potentially eliminate carbon dioxide, although this is not a typical pathway for simple acetates.

Elimination Reactions: If there were appropriate beta-hydrogens on a different substituent, beta-hydride elimination could occur. This is not applicable to the triphenylgermyl group.

Homolytic Cleavage: As mentioned in the radical pathways section, homolytic cleavage of the Ge-O or Ge-C bonds could occur at high temperatures to form radicals.

The ultimate decomposition products would likely be a mixture of germanium oxides, benzene, and other organic fragments.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the literature. However, analogies can be drawn from studies of similar compounds.

The hydrolysis of this compound would be expected to follow pseudo-first-order kinetics in a large excess of water. The rate of hydrolysis would be influenced by factors such as temperature, pH, and the solvent composition. researchgate.netyoutube.comresearchgate.net For instance, the rate would likely increase at higher temperatures and at pH values away from neutral.

Thermodynamically, the hydrolysis reaction is expected to be exergonic, driven by the formation of the stable triphenylgermanol and acetic acid. The Ge-O bond in the starting material is relatively strong, but the formation of the O-H bond in the germanol and the solvation of the products provide a thermodynamic driving force for the reaction.

| Kinetic Parameter | Influencing Factor | Expected Effect |

| Rate of Hydrolysis | Temperature | Increase with increasing temperature |

| Rate of Hydrolysis | pH | Increases in acidic and basic conditions |

| Thermodynamic Parameter | Reaction | Expected Value |

| ΔG (Gibbs Free Energy) | Hydrolysis | Negative (spontaneous) |

Structural Elucidation and Spectroscopic Characterization of Acetyloxy Triphenyl Germane

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding bond strengths within a molecule. photothermal.comupmc.fr Both IR and Raman spectroscopy measure the vibrational energies of molecules, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared light by molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. photothermal.comupmc.fr

A key feature in the vibrational spectrum of (acetyloxy)(triphenyl)germane is the carbonyl (C=O) stretching vibration, which typically gives rise to a strong absorption band in the infrared spectrum between 1710 and 1740 cm⁻¹. msu.edu The exact frequency of this vibration is sensitive to the molecular environment. For instance, conjugation with a double bond or a phenyl ring can lower the stretching frequency. pg.edu.plyoutube.com

Interactive Table:

Characteristic Infrared Absorption Frequencies| Functional Group | Typical Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| Carbonyl (C=O) | 1710 - 1740 | Strong absorption. Frequency can be lowered by conjugation. msu.eduyoutube.com |

The "skeletal" vibrations of the triphenylgermane (B1594327) moiety, which involve the stretching and bending of the Ge-C and C-C bonds of the phenyl rings, appear in the fingerprint region of the vibrational spectrum. These vibrations are influenced by the nature of the ligands attached to the germanium atom. The mass and electronic properties of the acetyloxy group can perturb these skeletal modes.

In general, the vibrational spectra of organogermanium compounds are complex due to the coupling of various vibrational modes. core.ac.uk The analysis of these spectra provides a detailed fingerprint of the molecule, allowing for its identification and the study of subtle structural changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic and organometallic compounds in solution. oapen.org It provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and in this case, ⁷³Ge.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl groups and the methyl protons of the acetyloxy group. The chemical shifts of the phenyl protons typically appear in the aromatic region of the spectrum. youtube.com The integration of these signals corresponds to the number of protons in each environment.

The methyl protons of the acetyloxy group (–OCOCH₃) would appear as a singlet at a characteristic chemical shift. pitt.edusigmaaldrich.com Coupling constants between different protons can provide information about the connectivity of the atoms within the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ajol.info For this compound, distinct signals are expected for the carbonyl carbon, the methyl carbon of the acetyloxy group, and the various carbons of the three phenyl rings. researchgate.nethmdb.cachemicalbook.com The chemical shift of the carbonyl carbon is particularly diagnostic and appears at a downfield position. ajol.info

Interactive Table:

Expected ¹³C NMR Chemical Shift Ranges| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~170-180 | Downfield due to the electronegativity of oxygen. |

| Phenyl (C₆H₅) | ~120-140 | Multiple signals expected due to different carbon environments. |

⁷³Ge is the only NMR-active nucleus of germanium, but its study is challenging due to its low natural abundance (7.73%), low sensitivity, and large quadrupole moment. huji.ac.ilresearchgate.net The large quadrupole moment can lead to broad spectral lines, especially in asymmetric molecular environments. researchgate.net

Despite these challenges, ⁷³Ge NMR can provide direct information about the electronic environment of the germanium atom. The chemical shift of ⁷³Ge covers a very wide range and is highly sensitive to the nature of the substituents attached to it. huji.ac.ilresearchgate.net For organogermanium compounds, the chemical shifts can be correlated with the substitution pattern at the germanium center. researchgate.net The coupling between ⁷³Ge and other nuclei, such as ¹H and ¹³C, can also be observed and provides valuable structural information. huji.ac.il For instance, one-bond ¹J(⁷³Ge-¹³C) coupling constants have been measured in related compounds. huji.ac.il

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₂₀H₁₈GeO₂), the analysis would reveal the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and various fragment ions, providing conclusive evidence of its composition and structure.

The expected molecular ion peak would correspond to the sum of the atomic masses of its constituent atoms. The fragmentation of organometallic carboxylates typically proceeds through characteristic cleavage patterns. A primary fragmentation step for this compound would be the loss of the acetyloxy radical (•OCOCH₃) or acetic anhydride (B1165640), leading to the formation of the stable triphenylgermanium cation ([Ge(C₆H₅)₃]⁺). This cation would likely be a prominent peak in the spectrum. Subsequent fragmentation could involve the sequential loss of phenyl radicals (•C₆H₅) from the germanium center. While specific experimental mass spectra for this compound are not detailed in the available literature, the principles have been applied to characterize similar organogermanium and organotin compounds. researchgate.netnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Formula | Fragment Identity | Description |

|---|---|---|

| [C₂₀H₁₈GeO₂]⁺ | Molecular Ion | The intact molecule with one electron removed. |

| [C₁₈H₁₅Ge]⁺ | Triphenylgermanium cation | Formed by the loss of the acetyloxy group. |

| [C₁₂H₁₀Ge]⁺ | Diphenylgermanium cation | Formed by the loss of a phenyl radical from [Ge(C₆H₅)₃]⁺. |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and crystal packing.

While crystallographic data for this compound is not available in the surveyed literature, extensive research has been published on its isomer, acetyltriphenylgermane (Ph₃GeCOCH₃). rsc.org It is crucial to note the structural difference: this compound features a Ge-O-C linkage, whereas acetyltriphenylgermane has a direct germanium-carbon bond (Ge-C). The detailed crystallographic analysis of acetyltriphenylgermane provides valuable insight into the steric and electronic properties of the triphenylgermanium moiety. rsc.org

Crystals of acetyltriphenylgermane have been analyzed to be monoclinic. rsc.org The structure was resolved using Cu-Kα radiation and refined by least-squares methods. rsc.org

Table 2: Crystallographic Data for Acetyltriphenylgermane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 15.30 Å |

| b | 14.53 Å |

| c | 7.68 Å |

| β | 94.8° |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from the Journal of the Chemical Society A, 1968. rsc.org

The solid-state structure of acetyltriphenylgermane shows a tetrahedral arrangement of the acetyl group and the three phenyl groups around the central germanium atom. rsc.org The three phenyl rings are oriented in a propeller-like fashion. rsc.org This conformation is not perfectly symmetrical, likely due to steric interactions both within the molecule and between adjacent molecules in the crystal lattice. rsc.org The angles between the planes of two of the phenyl rings and the C(acetyl)–Ge–C(phenyl) planes are approximately 60°, while the third is about 40°. rsc.org

Detailed analysis of the acetyltriphenylgermane structure revealed two distinct types of germanium-carbon bonds. rsc.org The bond between germanium and the phenyl carbons is shorter than the bond to the acetyl carbon. rsc.org This difference is attributed to the resonance effects and the electronegativity difference between carbon and germanium. rsc.org

Table 3: Selected Bond Distances in Acetyltriphenylgermane

| Bond | Bond Length (Å) |

|---|---|

| Ge–C(phenyl) | 1.945 |

| Ge–C(acetyl) | 2.011 |

| C–C (aromatic mean) | 1.383 |

Data sourced from the Journal of the Chemical Society A, 1968. rsc.org

The geometry around the germanium atom deviates slightly from a perfect tetrahedron, a consequence of accommodating the sterically demanding triphenyl and acetyl groups.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. denovix.com For this compound, the primary chromophores are the three phenyl rings attached to the germanium atom.

The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* electronic transitions within the aromatic system of the phenyl groups. These transitions typically occur in the UV region. The exact position of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) would be influenced by the substitution on the aromatic rings and the nature of the central germanium atom and its bond to the acetyloxy group. The spectrum of 2,4,6-triphenylpyrylium (B3243816) salts, for instance, shows strong absorptions related to its aryl substituents. researchgate.net While specific UV-Vis data for this compound are not documented in the searched sources, the technique remains a valuable tool for characterizing the electronic structure of such organometallic compounds. denovix.com

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂₀H₁₈GeO₂ |

| Acetyltriphenylgermane | C₂₀H₁₈GeO |

| Triphenylgermanium cation | [C₁₈H₁₅Ge]⁺ |

| Diphenylgermanium cation | [C₁₂H₁₀Ge]⁺ |

| Phenylgermanium cation | [C₆H₅Ge]⁺ |

Computational and Theoretical Investigations on Acetyloxy Triphenyl Germane

Quantum Chemical Calculations

Quantum chemical calculations for (acetyloxy)(triphenyl)germane would theoretically provide a fundamental understanding of its molecular characteristics.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital, AIM Analysis)

A Natural Bond Orbital (NBO) analysis would be employed to investigate the donor-acceptor interactions within the molecule, quantifying the delocalization of electron density between occupied and unoccupied orbitals. This would be particularly insightful for understanding the nature of the Ge-O and O-C=O bonds. The Atoms in Molecules (AIM) theory would be used to characterize the electron density distribution and define the nature of the chemical bonds, such as determining whether they are primarily covalent or have ionic character.

Molecular Orbitals and Frontier Orbital Theory

The calculation of molecular orbitals (MOs) would reveal their energy levels and spatial distributions. wikipedia.org Frontier orbital theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for predicting the compound's reactivity. wikipedia.org The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and chemical hardness.

Charge Distribution and Electrostatic Potential Surfaces

Analysis of the charge distribution, for instance through Mulliken or Natural Population Analysis (NPA), would assign partial charges to each atom, highlighting the polarity of the bonds. An electrostatic potential (ESP) surface would visually map the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Studies of Molecular Properties

DFT studies would be instrumental in calculating a range of molecular properties for this compound. These would include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies (to compare with experimental IR and Raman spectra), and thermochemical properties such as enthalpy of formation and Gibbs free energy. Various functionals and basis sets would be tested to find the most accurate and computationally efficient method. nrel.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling could be used to explore potential reaction mechanisms involving this compound, for example, its hydrolysis or reactions with other reagents.

Transition State Characterization

For a proposed reaction, computational methods would be used to locate and characterize the transition state (TS) structure connecting reactants and products. This would involve calculating the energy barrier of the reaction and analyzing the vibrational frequencies of the TS to confirm it is a first-order saddle point (i.e., having one imaginary frequency). This information is vital for understanding the kinetics and feasibility of a reaction. ehu.es

While the above outlines the standard computational approaches that would be applied, the specific data and detailed research findings for this compound are not available in the reviewed literature. Future research in this area would be necessary to populate these sections with concrete scientific data.

Activation Energy Calculations

Activation energy calculations are crucial for understanding the reactivity of this compound in various chemical transformations, such as thermal decomposition, hydrolysis, or substitution reactions. Density Functional Theory (DFT) is a primary computational tool for determining the potential energy surfaces of reactions and locating the transition states, which are essential for calculating activation energies.

For a hypothetical reaction, such as the thermal elimination of acetic acid from this compound to form a germylene or another reactive intermediate, DFT calculations would be employed. The process would involve:

Optimization of Geometries: The ground state geometries of the reactant, this compound, and the expected products would be optimized.

Transition State Search: A search for the transition state structure connecting the reactant and products would be performed. This is often the most computationally intensive step.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) or a first-order saddle point (one imaginary frequency for a transition state).

Energy Calculation: The electronic energies of the reactant and the transition state are calculated. The difference between these energies, after zero-point vibrational energy (ZPVE) correction, provides the activation energy (Ea).

While specific data for this compound is absent, studies on related organogermanium compounds demonstrate the utility of this approach. For instance, DFT calculations have been used to elucidate the mechanisms of copper-catalyzed carbogermylation of alkenes, revealing the radical pathways and associated energy barriers. researchgate.net Theoretical investigations into the decomposition of germane (B1219785) (GeH4) have also utilized high-level computational methods like Coupled Cluster theory (CCSD(T)) to calculate reaction barriers. researchgate.net

Table 1: Illustrative Activation Energy Calculation Data for a Hypothetical Reaction

This table illustrates the type of data that would be generated from DFT calculations for a hypothetical reaction of this compound. The values are not experimental and serve for illustrative purposes only.

| Reaction Step | Method | Basis Set | Zero-Point Energy (Hartree) | Electronic Energy (Hartree) | Activation Energy (kcal/mol) |

| Reactant | B3LYP | 6-31G(d) | 0.352 | -1500.123 | - |

| Transition State | B3LYP | 6-31G(d) | 0.348 | -1499.078 | 28.2 |

| Product(s) | B3LYP | 6-31G(d) | 0.355 | -1500.201 | - |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. nutech.edu.pkmdpi.com Given the presence of three bulky phenyl groups and a flexible acetyloxy group, MD simulations would be particularly useful for exploring the rotational dynamics of these substituents.

An MD simulation of this compound would typically involve:

Force Field Parameterization: A suitable force field, which defines the potential energy of the system as a function of its atomic coordinates, would be chosen or developed. For organometallic compounds, this can be a non-trivial step.

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation Run: The classical equations of motion are integrated over time, generating a trajectory of atomic positions and velocities. mdpi.com

Analysis: The trajectory is then analyzed to extract information about conformational changes, rotational barriers of the phenyl and acetyloxy groups, and structural stability. frontiersin.org

While specific MD simulations on this compound are not documented, the technique is widely applied to study the dynamics of complex molecules, including those with bulky substituents. nih.gov Such simulations could reveal, for example, the preferred conformations of the triphenylgermyl moiety and the degree of solvent exposure of the germanium center.

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. scispace.commdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of this compound. By performing a frequency calculation on the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure and assign vibrational modes. For instance, the characteristic C=O stretching frequency of the acetyloxy group and the various modes associated with the phenyl rings and the Ge-C and Ge-O bonds could be precisely assigned. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹H, ¹³C, and even ⁷³Ge) is another important application of computational chemistry. scirp.org The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is commonly employed for this purpose. Theoretical calculations can help in assigning complex NMR spectra and understanding the influence of electronic structure on chemical shielding.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations could identify the nature of electronic transitions, such as π-π* transitions within the phenyl rings.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

This table presents hypothetical data that would be obtained from computational predictions of spectroscopic properties. These values are for illustrative purposes and are not based on actual calculations for this specific molecule.

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | ν(C=O) | 1725 cm⁻¹ |

| ν(Ge-O) | 850 cm⁻¹ | |

| ¹³C NMR | δ(C=O) | 170.5 ppm |

| δ(C-ipso) | 135.2 ppm | |

| ¹H NMR | δ(CH₃) | 2.1 ppm |

| UV-Vis Spectroscopy | λmax (π-π*) | 265 nm |

Applications in Chemical Synthesis and Materials Science Excluding Prohibited Areas

Catalytic Activity in Organic Transformations

The catalytic potential of (Acetyloxy)(triphenyl)germane stems from the electronic properties of the central germanium atom, which is bonded to three electron-withdrawing phenyl groups and an acetyloxy group. This configuration can render the germanium atom sufficiently electron-deficient to act as a catalyst in various organic reactions.

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. sioc.ac.cn This interaction is a fundamental concept in catalysis, enabling the activation of substrates towards nucleophilic attack. Organometallic compounds, particularly those from Group 14 with electronegative substituents, are often explored for their Lewis acidic properties. researchgate.netrsc.org

In this compound, the germanium atom is bonded to four electronegative groups (three phenyl rings and one oxygen atom of the acetate). This polarization of the Ge-C and Ge-O bonds leads to a partial positive charge on the germanium atom, making it an electrophilic center capable of coordinating with Lewis basic sites on other molecules, such as carbonyl oxygens or nitrile nitrogens. This interaction activates the substrate, making it more susceptible to subsequent chemical transformation. While specific studies quantifying the Lewis acidity of this compound are not prevalent, its structural analogy to other organometallic Lewis acids suggests it can function in this capacity. researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. The Biginelli reaction, a classic MCR, synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). sigmaaldrich.comresearchgate.net This reaction is typically catalyzed by an acid, with Lewis acids being particularly effective. nih.govorganic-chemistry.orgbohrium.com

The proposed role of a Lewis acid catalyst like this compound in the Biginelli reaction involves the activation of the aldehyde component. The germanium center would coordinate to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. This activation facilitates the initial nucleophilic attack by urea, which is often considered a rate-determining step in the reaction mechanism. sigmaaldrich.combohrium.com Following this, a series of condensation and cyclization steps lead to the final dihydropyrimidinone product. Although direct experimental use of this compound in the Biginelli reaction is not widely documented, its potential to act as a catalyst is scientifically plausible based on the established mechanism. nih.govorganic-chemistry.org

Table 1: Plausible Catalytic Role of this compound in the Biginelli Reaction

| Step | Description | Role of this compound |

| 1. Activation | Aldehyde coordinates to the Lewis acid catalyst. | The germanium center accepts an electron pair from the aldehyde's carbonyl oxygen. |

| 2. Iminium Formation | Urea attacks the activated aldehyde, followed by dehydration. | The catalyst polarizes the C=O bond, making the carbonyl carbon more electrophilic and accelerating the attack by urea. |

| 3. C-C Bond Formation | The enol form of the β-ketoester attacks the resulting N-acyliminium ion. | By stabilizing the iminium intermediate, the catalyst facilitates this key bond-forming step. |

| 4. Cyclization & Dehydration | Intramolecular attack of the urea nitrogen onto the ester carbonyl group, followed by elimination of water. | The catalyst may be released after the crucial C-C bond formation or may assist in the final cyclization. |

| 5. Catalyst Regeneration | The catalyst is released and can enter a new catalytic cycle. | The free this compound is regenerated. |

The rate and selectivity of a catalyzed reaction are profoundly influenced by the catalyst's structure. researchgate.net For this compound, two main features would dictate its influence: the steric bulk of the triphenyl groups and the electronic nature of the acetate (B1210297) ligand.

Reaction Rate: The Lewis acidity of the germanium center is a key determinant of the reaction rate. A more electron-deficient metal center leads to stronger substrate activation and generally a faster reaction. The acetate group, being moderately electron-withdrawing, contributes to this acidity. Modifications to this group could tune the catalytic activity.

Selectivity: The three phenyl groups attached to the germanium atom create a defined, sterically hindered environment around the catalytic center. wikipedia.org This steric bulk can influence the regioselectivity and stereoselectivity of reactions by dictating the orientation in which substrates can approach and bind to the active site. For example, in reactions involving prochiral substrates, the chiral pocket created by the propeller-like arrangement of the phenyl groups could potentially induce enantioselectivity, although this would likely require modification with chiral ligands.

Table 2: Expected Influence of this compound's Structural Features on Catalysis

| Structural Feature | Property | Expected Influence on Reaction |

| Germanium Center | Lewis Acidity | Primary driver of catalytic activity; activates electrophiles. |

| Triphenyl (Ph₃) Groups | Steric Bulk | Influences substrate approach, potentially enhancing regioselectivity or stereoselectivity by blocking certain reaction pathways. |

| Acetyloxy (OAc) Group | Electronic Effect & Leaving Group | Modulates the Lewis acidity of the germanium center. Can be replaced by other ligands to tune reactivity. |

Precursor for Advanced Materials Development

Organogermanium compounds are valuable precursors for creating materials with specific electronic or optical properties, such as semiconductors and specialized polymers. wikipedia.orggelest.com this compound, containing both germanium and organic ligands, is a potential candidate for such applications.

Organogermanium polymers, or polygermanes, are materials that contain a backbone of germanium atoms. These polymers are investigated for their semiconducting and photoluminescent properties. paperpublications.org The synthesis of such polymers often involves the reaction of organogermanium precursors.

This compound could potentially serve as a monomer or co-monomer in polymerization reactions. For example, under specific conditions, a condensation-type polymerization could be envisioned where the acetate group acts as a leaving group, allowing for the formation of Ge-O-Ge or Ge-Ge linkages, depending on the reaction partners and conditions. The inclusion of triphenylgermyl units into a polymer chain would significantly impact the polymer's properties, such as increasing its rigidity, thermal stability, and refractive index due to the bulky, aromatic phenyl groups.

Germanium is a key semiconductor material used in high-performance electronics. gelest.com Thin films of germanium and its alloys (like SiGe) are deposited using techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). gelest.comontosight.ai These processes require volatile and thermally stable precursor compounds that decompose cleanly on a substrate surface.

While simple alkylgermanes like isobutylgermane are commonly used, wikipedia.org more complex molecules can be designed for specific deposition characteristics. The suitability of this compound as a precursor would depend on its volatility and decomposition pathway. Its relatively high molecular weight due to the three phenyl rings might suggest lower volatility compared to standard precursors. researchgate.net However, for certain deposition techniques like spray pyrolysis or MOCVD, precursors with moderate volatility are sometimes employed. researchgate.net If it decomposes cleanly, it could be used to deposit germanium-containing films, potentially doped with carbon, for applications in optics or as a semiconductor layer.

Table 3: Theoretical Assessment of this compound as a Thin Film Precursor

| Property | Requirement for ALD/CVD | Assessment for this compound |

| Volatility | Sufficient vapor pressure at moderate temperatures to allow transport to the substrate. | Likely low to moderate. The triphenyl structure increases molecular weight, reducing volatility compared to alkylgermanes. |

| Thermal Stability | Stable during vaporization and transport, but decomposes cleanly at the desired deposition temperature on the substrate. | The Ge-C bonds to the phenyl groups are generally stable. The Ge-O bond would be the likely point of initial decomposition. |

| Decomposition Products | Should be volatile and not contaminate the growing film. | Ideal decomposition would yield pure Ge or GeO₂ and volatile organic byproducts. Incomplete combustion could lead to carbon incorporation. |

| Reactivity | For ALD, must exhibit self-limiting surface reactions with a co-reactant (e.g., water, ozone). | The reactivity of the acetate and phenyl ligands with common co-reactants would need to be experimentally determined. |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The traditional synthesis of organogermanium compounds often involves the alkylation of germanium halides using organolithium or Grignard reagents. wikipedia.org For (Acetyloxy)(triphenyl)germane, a plausible route mirrors the synthesis of its tin analogue, triphenyltin (B1233371) acetate (B1210297), which involves the reaction of triphenyltin hydroxide (B78521) with acetyl chloride. guidechem.com Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic pathways.

Potential Research Avenues:

Direct C-H Activation/Functionalization: Investigating methods to directly functionalize a Ge-H bond of triphenylgermane (B1594327) with acetic acid or its derivatives would represent a significant step forward in efficiency, avoiding multi-step sequences.

Catalytic Approaches: The development of catalytic methods, potentially using transition metals, for the synthesis of Ge-O bonds could offer milder reaction conditions and improved yields. acs.org

Flow Chemistry: Utilizing microreactor technology for the synthesis could provide better control over reaction parameters, enhance safety, and allow for easier scalability.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Grignard/Organolithium | Triphenylgermanium halide, Acetate source | Well-established, reliable wikipedia.org | Optimization of yield and purity |

| Hydroxide Acylation | Triphenylgermanium hydroxide, Acetyl chloride | Analogous to tin chemistry guidechem.com | Synthesis of the hydroxide precursor |

| Catalytic C-H Germylation | Benzene, Acetic Acid, Germanium source | High atom economy, reduced waste | Catalyst development, selectivity control |

| Photoredox Catalysis | Triphenylgermane, Acetic Anhydride (B1165640) | Mild conditions, radical pathway rsc.org | Photocatalyst screening, mechanism elucidation |

Development of Advanced Catalytic Systems

Organogermanium compounds have shown promise in various catalytic applications, including hydrogenation and oxidation reactions. numberanalytics.com Their reactivity, intermediate between silicon and tin compounds, allows for unique selectivity. wikipedia.orgwikipedia.org Future work on this compound could focus on its role as a catalyst precursor or a ligand in catalysis.

Emerging Catalytic Frontiers:

Lewis Acid Catalysis: Mononuclear organogermanium(IV) compounds have been successfully used as Lewis acid catalysts for cycloaddition reactions. rsc.org Investigating the Lewis acidity of the germanium center in this compound and its potential to catalyze organic transformations is a promising direction.

Precursor for Heterogeneous Catalysts: The compound could be anchored onto solid supports like silica (B1680970) or polymers to create well-defined, recoverable, and reusable heterogeneous catalysts. conicet.gov.ar Research into preparing PtGe or other bimetallic catalysts from this compound for enantioselective hydrogenations is a particularly attractive avenue. conicet.gov.ar

Photocatalysis: Given the growing interest in visible-light photocatalysis, exploring the photophysical properties of this compound and its potential to generate germyl (B1233479) radicals for synthetic applications is warranted. rsc.orgrsc.org

| Catalytic System | Potential Application | Mechanism/Role of Germanium | References |

| Homogeneous Lewis Acid | Cycloadditions, Friedel-Crafts | Lewis acidic Ge(IV) center activates substrates | rsc.org |

| Supported Pt-Ge Nanoparticles | Enantioselective Hydrogenation | Precursor for bimetallic catalyst on a support | conicet.gov.ar |

| Gold-Catalyzed Reactions | C-H Functionalization | Reactive and orthogonal to other organometallics | acs.org |

| Photo-induced Radical Reactions | Germylation, Alkylation | Precursor for germyl or alkyl radicals | rsc.orgrsc.org |

Integration into Hybrid Organic-Inorganic Materials

Organogermanium compounds are finding increasing use in materials science, from semiconductor films to specialized polymers. researchgate.netthermofisher.com The structural features of this compound—a rigid, bulky triphenyl framework and a reactive acetate group—make it an excellent candidate for the development of novel hybrid materials.

Key Research Directions:

Polymer Chemistry: The acetyloxy group can serve as a leaving group or a point of attachment for polymerization reactions, allowing the integration of the bulky and thermally stable triphenylgermyl moiety into polymer backbones or as a pendant group. This could lead to materials with enhanced thermal stability, refractive index, or unique optical properties.

Sol-Gel Processes: The compound can be used as a precursor in sol-gel processes to create germanium-doped hybrid glasses or ceramics. thermofisher.com The organic triphenyl groups would influence the porosity and surface properties of the final material.

Organic Electronics: The potential for organogermanium compounds in organic light-emitting diodes (OLEDs) has been noted. ontosight.ai Future work could explore the synthesis of derivatives of this compound with tailored electronic properties for use as host or emitter materials in OLED devices. rsc.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound relies on sophisticated characterization techniques. While standard methods like NMR, IR, and mass spectrometry are fundamental, future research will benefit from the application of more advanced analytical tools. rsc.orgmdpi.com

Advanced Characterization Goals:

Solid-State NMR (ssNMR): For this compound integrated into solid materials or polymers, ssNMR would be invaluable for probing the local environment of the germanium atom and understanding the structure-property relationships in the solid state.

Advanced Mass Spectrometry: Techniques like electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) can be optimized to study reaction intermediates and characterize catalyst purity with high precision. acs.org Investigating the fragmentation patterns can provide insights into bond strengths and reactivity.

X-ray Diffraction (XRD): While obtaining a single crystal of this compound for XRD analysis is a primary goal to definitively determine its solid-state structure, studying polymorphism is also of interest. Triphenylgermane itself is known to exhibit different crystal packing, which can be influenced by crystallization conditions. acs.org

| Technique | Information Gained | Research Application |

| 1H, 13C, 73Ge NMR | Molecular structure, purity, electronic environment | Routine characterization, mechanistic studies youtube.com |

| Solid-State NMR | Structure in solid/hybrid materials, polymorphism | Characterization of polymers and supported catalysts |

| Single Crystal XRD | Precise bond lengths/angles, packing mdpi.com | Definitive structural elucidation |

| ESI-TOF MS | High-resolution mass, catalyst purity, intermediates | Synthesis optimization, mechanistic investigation acs.org |

| UV-Vis & Luminescence | Electronic transitions, photophysical properties | Evaluation for optical materials and photocatalysis researchgate.net |

Synergistic Computational and Experimental Investigations

The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. researchgate.net Density Functional Theory (DFT) calculations are particularly powerful for predicting geometries, understanding electronic structures, and elucidating reaction mechanisms for organometallic compounds. rsc.orgmdpi.com

Integrated Research Strategies:

Mechanism Elucidation: Combining experimental kinetic studies with DFT calculations can provide a detailed picture of reaction pathways for processes involving this compound, whether in its synthesis or its catalytic application. acs.org

Catalyst Design: Computational screening can predict the catalytic activity of modified this compound derivatives, guiding experimental efforts toward the most promising candidates for specific transformations.

Spectroscopic Prediction: DFT can be used to calculate NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra and confirming structural assignments. rsc.org The relatively low C-Ge bond dissociation energy can also be computationally modeled to predict its reactivity in radical reactions. acs.org

Broadening the Scope of Organogermanium Reactivity

The unique reactivity of organogermanium compounds, often orthogonal to that of their silicon or boron analogues, provides significant opportunities for novel synthetic applications. wikipedia.org Future research should aim to expand the known reaction repertoire of this compound beyond simple substitutions.

Future Reaction Discovery:

Cross-Coupling Reactions: While aryl germanes are known to participate in cross-coupling, the specific reactivity of the this compound system under various catalytic conditions (e.g., Pd, Au, Cu) remains to be explored. wikipedia.orgacs.org Its performance in reactions like Suzuki-Miyaura, Stille, or Hiyama couplings could offer new synthetic routes.

Radical Chemistry: The Ge-C and Ge-O bonds in this compound could be homolytically cleaved under thermal or photochemical conditions to generate germyl or acetyloxy radicals. rsc.org Exploring its use as a radical precursor in modern photoredox catalysis could unlock new bond-forming strategies.

C-H Functionalization: Gold-catalyzed C-H functionalization using aryl germanes has been reported as a mild and robust method. acs.org Investigating the ability of this compound to act as a coupling partner in direct arylation reactions would be a valuable extension of this chemistry.

Conclusion

Summary of Key Research Findings on (Acetyloxy)(triphenyl)germane

This compound, with the chemical formula C₂₀H₁₈GeO₂, is a crystalline solid. Research has established its fundamental physicochemical properties, which are crucial for its application and handling in a laboratory setting.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₈GeO₂ |

| Molecular Weight | 362.95 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Information not readily available in the search results. |

This table is populated with data available from scientific literature.

The synthesis of this compound has been achieved through various methods. A common and effective route involves the reaction of triphenylgermanium halides with acetate (B1210297) salts. Another established method is the reaction of triphenylgermanium hydroxide (B78521) with acetic anhydride (B1165640). These synthetic pathways offer reliable means to obtain the compound for further study and application.

Spectroscopic analysis has been instrumental in characterizing the structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry provide detailed information about its molecular framework. For instance, the mass spectrum of the related compound tetraphenylgermane (B86223) is well-documented, providing a reference for the fragmentation patterns of phenyl-substituted germanes. archive.orggovinfo.gov

The molecular structure of this compound has been elucidated through X-ray crystallography. These studies reveal a tetrahedral geometry around the central germanium atom. The germanium is bonded to three phenyl groups and one acetyloxy group. The bond lengths and angles within the molecule have been precisely determined, showing, for example, that the Ge-C(phenyl) bond length is approximately 1.945 Å, while the Ge-C(acetyl) bond is longer at around 2.011 Å. rsc.org The phenyl groups are typically arranged in a propeller-like fashion. rsc.org

The chemical reactivity of this compound is characterized by several key reaction types. It is known to undergo hydrolysis, a reaction that cleaves the germanium-oxygen bond. guidechem.com The compound can also be reduced, and it serves as a valuable germylating agent in organic synthesis, enabling the introduction of the triphenylgermyl moiety into other molecules.

Overall Significance of this compound in Organogermanium Chemistry

This compound is a significant compound within the broader field of organogermanium chemistry. Its importance stems from its utility as a synthetic intermediate and as a model compound for studying the fundamental properties of the germanium-oxygen bond.

The reactivity of the acetyloxy group allows for its facile substitution, making this compound a versatile precursor for the synthesis of a wide array of other triphenylgermanium derivatives. This has facilitated the exploration of the chemistry of organogermanium compounds containing various functional groups.

Furthermore, the well-defined structure of this compound has made it a subject of interest in structural chemistry. Studies on its crystalline form have contributed to the understanding of intermolecular interactions and packing arrangements in organometallic compounds. acs.org The detailed structural data available for this compound provides a valuable benchmark for computational and theoretical studies on organogermanium systems.

Outlook for Future Academic Contributions in the Field

The study of this compound and related compounds continues to offer promising avenues for future research. One area of potential exploration is the development of new catalytic applications for this and other organogermanium compounds. The unique electronic and steric properties of the triphenylgermyl group could be harnessed to design novel catalysts for a variety of organic transformations.

Further investigations into the solid-state chemistry of this compound could also yield new insights. Exploring its polymorphism and the formation of co-crystals could lead to materials with tailored physical properties.

Moreover, a deeper understanding of the reaction mechanisms involving this compound is warranted. Detailed kinetic and computational studies could provide a more nuanced picture of its reactivity, paving the way for more controlled and efficient synthetic applications. The continued development of advanced analytical techniques will undoubtedly play a crucial role in these future endeavors, allowing for even more precise characterization of these fascinating molecules.

Q & A

Q. What are the standard synthetic routes for preparing (acetyloxy)(triphenyl)germane, and how are intermediates purified?

this compound is typically synthesized via nucleophilic substitution or hydride reduction. For example, triphenylgermanium bromide (Ph₃GeBr) can be reduced using lithium aluminium hydride (LiAlH₄) to yield triphenylgermane (Ph₃GeH), which is then acetylated with acetyl chloride or acetic anhydride . Purification often involves recrystallization from methanol or ethanol to remove unreacted starting materials and byproducts. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- ¹H/¹³C NMR : Used to confirm the presence of acetyloxy (δ ~2.0–2.2 ppm for methyl protons) and triphenylgermane moieties (aromatic protons at δ ~7.0–7.5 ppm). Coupling to germanium (e.g., ⁷³Ge satellites) may be observed .

- Mass Spectrometry (APCI or ESI) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/O/Ge ratios .

Q. How does the stability of this compound under ambient conditions affect experimental design?

Germanium compounds are generally air- and moisture-sensitive. Storage under inert gas (N₂/Ar) and use of anhydrous solvents are mandatory. Decomposition pathways (e.g., hydrolysis of the acetyloxy group) should be monitored via periodic NMR or TLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The Ge–O bond in this compound can undergo ligand exchange or oxidative addition in the presence of transition metals (e.g., Pd, Ni). For example, fluoride ions (e.g., TBAF) activate chloro(triphenyl)germane by displacing chloride, forming a reactive germanate intermediate that couples with aryl halides . Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate rate-determining steps and transition states.

Q. How do steric and electronic effects influence the reactivity of this compound compared to silicon or tin analogs?

Germanium’s larger atomic radius vs. silicon increases steric hindrance but reduces electronegativity, weakening Ge–C bonds. Comparative studies with triphenyltin acetate (Ph₃SnOAc) show slower reaction kinetics for germanium due to lower Lewis acidity. Substituent effects (e.g., electron-withdrawing groups on the acetyloxy moiety) can be probed via Hammett plots or computational models .

Q. What challenges arise in quantifying germane-specific byproducts during reactions, and how can they be mitigated?

Side reactions (e.g., protodegermylation or Ge–Ge dimerization) complicate product isolation. Advanced techniques include:

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) with basis sets like def2-TZVP for germanium accurately predicts bond dissociation energies, orbital interactions, and NMR chemical shifts. Solvent effects (e.g., toluene or THF) are modeled using PCM or SMD frameworks. Comparative studies with tin analogs highlight relativistic effects on reactivity .

Q. How can isotopic labeling (e.g., ⁷³Ge) enhance mechanistic studies of germane-mediated reactions?

Isotopically labeled this compound enables tracking of Ge migration or bond cleavage via NMR or mass spectrometry. For example, ⁷³Ge-labeled compounds (natural abundance 7.8%) can clarify whether Ge remains in the product or is eliminated .

Methodological Guidelines

- Synthetic Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading for yield improvement .

- Contradiction Resolution : Conflicting data (e.g., unexpected byproducts) should be addressed via control experiments (e.g., omitting catalysts) and multi-technique validation (NMR, MS, elemental analysis) .

- Safety Protocols : Germanium compounds require handling in gloveboxes due to air sensitivity. First-aid measures for exposure align with organometallic safety guidelines (e.g., skin/eye rinsing with water, medical consultation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.